Cas no 896618-51-2 (ethyl 3-(thiophene-3-carbonyl)benzoate)

Ethyl 3-(thiophene-3-carbonyl)benzoate is a specialized ester compound featuring a thiophene carbonyl group attached to a benzoate framework. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical intermediates. The thiophene moiety enhances electronic properties, facilitating applications in materials science and medicinal chemistry. Its ester group provides versatility for further functionalization through hydrolysis or transesterification. The compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Suitable for use in cross-coupling reactions and as a building block for complex molecular architectures.
ethyl 3-(thiophene-3-carbonyl)benzoate structure
896618-51-2 structure
Product Name:ethyl 3-(thiophene-3-carbonyl)benzoate
CAS No:896618-51-2
MF:C14H12O3S
MW:260.308282852173
MDL:MFCD07699016
CID:1943483
PubChem ID:24723391
Update Time:2025-11-01

ethyl 3-(thiophene-3-carbonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 3-(3-CARBOETHOXYBENZOYL)THIOPHENE
    • ethyl 3-(thiophene-3-carbonyl)benzoate
    • LogP
    • DTXSID00641831
    • MFCD07699016
    • 896618-51-2
    • AKOS016018732
    • MDL: MFCD07699016
    • Inchi: 1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3
    • InChI Key: MWLWVVRTVMCXLS-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(C1=CC=CC(C(=O)OCC)=C1)=O

Computed Properties

  • Exact Mass: 260.05071541Da
  • Monoisotopic Mass: 260.05071541Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 71.6Ų

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ethyl 3-(thiophene-3-carbonyl)benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:896618-51-2)ethyl 3-(thiophene-3-carbonyl)benzoate
Order Number:A1188818
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:08
Price ($):465.0
Email:sales@amadischem.com

Additional information on ethyl 3-(thiophene-3-carbonyl)benzoate

Ethyl 3-(Thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2): A Comprehensive Overview of Its Properties and Applications

In the realm of organic chemistry and pharmaceutical research, ethyl 3-(thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2) has emerged as a compound of significant interest. This ester derivative, characterized by its unique thiophene and benzoate moieties, is widely utilized in synthetic chemistry and material science. Its molecular structure, combining a thiophene-3-carbonyl group with an ethyl benzoate fragment, offers versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The growing demand for heterocyclic compounds like ethyl 3-(thiophene-3-carbonyl)benzoate is driven by their applications in drug discovery and functional materials. Researchers are particularly intrigued by its potential role in developing bioactive molecules and organic electronic materials. With the rise of green chemistry and sustainable synthesis methods, this compound’s efficient preparation and modification have become a hot topic in academic and industrial circles.

One of the key reasons for the popularity of ethyl 3-(thiophene-3-carbonyl)benzoate is its compatibility with modern catalytic reactions, such as cross-coupling and microwave-assisted synthesis. These methods align with the current trend toward atom-economical and energy-efficient processes. Additionally, its solubility in common organic solvents enhances its practicality in laboratory settings, making it a preferred choice for chemists.

From an SEO perspective, users frequently search for terms like "synthesis of ethyl 3-(thiophene-3-carbonyl)benzoate", "CAS 896618-51-2 applications", and "thiophene derivatives in pharmaceuticals". These queries reflect the compound’s relevance in cutting-edge research. Moreover, the increasing interest in custom synthesis and high-purity chemical intermediates underscores the importance of detailed technical data for this compound.

In material science, ethyl 3-(thiophene-3-carbonyl)benzoate is explored for its potential in organic semiconductors and photovoltaic devices. The thiophene ring’s electron-rich nature contributes to enhanced charge transport properties, a critical factor in developing next-generation optoelectronic materials. This aligns with the global push toward renewable energy and sustainable technologies, further elevating the compound’s profile.

Quality control and analytical characterization of ethyl 3-(thiophene-3-carbonyl)benzoate are also areas of focus. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and consistency, addressing the needs of industries requiring high-performance chemicals. As regulatory standards tighten, reliable suppliers must provide comprehensive certificates of analysis (CoA) for this compound.

In summary, ethyl 3-(thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2) stands out as a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and reactivity continue to inspire innovation, making it a subject of ongoing research and commercial interest. For those seeking custom synthesis services or technical data, understanding its properties and potential is essential for leveraging its full capabilities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:896618-51-2)ethyl 3-(thiophene-3-carbonyl)benzoate
A1188818
Purity:99%
Quantity:1g
Price ($):465.0
Email